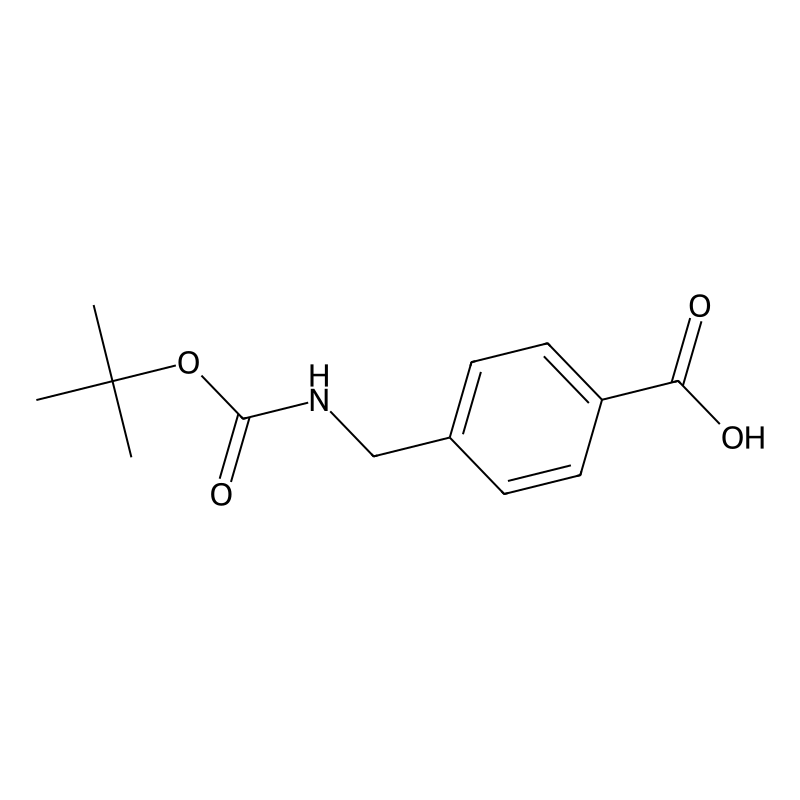

4-(Boc-aminomethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Modification:

-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, also known as 4-Boc-aminomethylbenzoic acid, is an organic molecule used as a building block in the synthesis of various complex molecules. Its structure features a benzoic acid core substituted with a -(CH2)-NH-Boc group, where Boc represents the tert-butoxycarbonyl protecting group. This protecting group allows for selective modification of the amine functionality while leaving the carboxylic acid group intact. Studies have shown the utility of 4-Boc-aminomethylbenzoic acid in the synthesis of diverse compounds, including:

- Peptide derivatives: The presence of the amine group makes 4-Boc-aminomethylbenzoic acid a valuable precursor for the synthesis of peptides, which are essential building blocks of proteins. The Boc group can be selectively removed under specific conditions to allow for coupling with other amino acids, enabling the creation of desired peptide sequences [].

- Heterocycles: The molecule can also be incorporated into the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. This application often involves utilizing the reactive amine group to form new bonds and create diverse heterocyclic scaffolds with potential applications in drug discovery.

- Molecular probes: By attaching specific functional groups to the amine functionality, 4-Boc-aminomethylbenzoic acid can be used to create molecular probes for various research applications. These probes can be designed to target specific biological molecules or processes, aiding in the study of cellular functions and disease mechanisms [].

Material Science Applications:

Recent research has explored the potential of 4-Boc-aminomethylbenzoic acid in the development of functional materials. Studies have shown its ability to:

- Self-assemble into nanostructures: Under specific conditions, the molecule can self-assemble into well-defined nanostructures due to interactions between the various functional groups. These nanostructures hold promise for applications in drug delivery, biosensing, and catalysis.

- Modify surfaces: The molecule can be used to modify the surface properties of various materials, such as polymers and nanoparticles. This modification can influence factors like wettability, adhesion, and biocompatibility, offering potential applications in areas like biosensors and drug delivery systems.

4-(Boc-aminomethyl)benzoic acid, also known by its chemical formula C₁₃H₁₇NO₄, is a derivative of benzoic acid featuring a tert-butoxycarbonyl (Boc) protective group on the amino methyl substituent. This compound is characterized by its aromatic structure, which includes a benzene ring attached to an aminomethyl group and a carboxylic acid functional group. The Boc group serves as a protective moiety for the amino group, facilitating various

- Wear gloves, eye protection, and a lab coat when handling the compound.

- Avoid inhalation of dust or fumes.

- Work in a well-ventilated area.

- Dispose of waste according to local regulations.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 4-aminomethylbenzoic acid. This is often achieved using reagents such as trifluoroacetic acid or hydrochloric acid .

- Coupling Reactions: The amino group can engage in coupling reactions to form amides with various acyl chlorides or anhydrides, resulting in the formation of diverse derivatives useful in medicinal chemistry .

- Esterification: The carboxylic acid moiety can undergo esterification with alcohols to form esters, which are valuable intermediates in organic synthesis .

4-(Boc-aminomethyl)benzoic acid exhibits notable biological properties. It functions as an antifibrinolytic agent, inhibiting the activity of plasmin and plasminogen, which are involved in the breakdown of fibrin in blood clots. This makes it useful in clinical settings where control of bleeding is necessary . The compound's structural features contribute to its interaction with biological targets, enhancing its therapeutic potential.

The synthesis of 4-(Boc-aminomethyl)benzoic acid typically involves several steps:

- Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

- Formation of Aminomethyl Group: Benzylamine can be reacted with formaldehyde to introduce the aminomethyl functionality.

- Carboxylation: Finally, the carboxylic acid group can be introduced through carbonylation methods or by direct oxidation of an appropriate precursor .

4-(Boc-aminomethyl)benzoic acid finds applications primarily in medicinal chemistry and pharmaceutical development. Its ability to serve as a protected amino acid makes it valuable for synthesizing peptide-based drugs and other bioactive compounds. Additionally, its role as an antifibrinolytic agent positions it for use in treatments related to bleeding disorders.

Studies on 4-(Boc-aminomethyl)benzoic acid have focused on its interactions with various biological molecules. Its inhibitory action on plasminogen has been well-documented, demonstrating its potential effectiveness in managing conditions associated with excessive fibrinolysis. Further research is ongoing to explore its binding affinities and mechanisms of action at the molecular level .

Several compounds share structural similarities with 4-(Boc-aminomethyl)benzoic acid, each possessing unique characteristics:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(Aminomethyl)benzoic acid | 1.00 | Lacks protective Boc group; more reactive |

| Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate | 0.95 | Ester form; different functional groups |

| 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid | 0.94 | Contains methyl substitution on amino group |

| 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid | 0.92 | Ethyl substitution; alters sterics |

| 1-Boc-4-(4-Carboxybenzyl)piperazine | 0.88 | Piperazine ring; distinct pharmacological properties |

These comparisons highlight the unique aspects of 4-(Boc-aminomethyl)benzoic acid, particularly its protective Boc group that enhances stability and versatility in synthetic applications.

Molecular Formula and Mass Spectrometric Analysis

4-(Boc-aminomethyl)benzoic acid represents a tert-butyloxycarbonyl protected derivative of 4-(aminomethyl)benzoic acid, exhibiting distinct molecular characteristics that facilitate its identification through various analytical techniques [1] [3]. The compound possesses the molecular formula C₁₃H₁₇NO₄ with a molecular weight of 251.28 g/mol, as confirmed through multiple analytical studies and commercial specifications [1] [2] [3].

Table 1: Molecular and Physical Properties of 4-(Boc-aminomethyl)benzoic acid

| Property | Value |

|---|---|

| CAS Registry Number | 33233-67-9 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight (g/mol) | 251.28 |

| IUPAC Name | 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |

| Common Names | 4-(Boc-aminomethyl)benzoic acid; Boc-4-Amb-OH; 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O |

| InChI Key | LNKHBRDWRIIROP-UHFFFAOYSA-N |

| PubChem CID | 853605 |

| MDL Number | MFCD00228182 |

| Melting Point (°C) | 164-168 |

| Physical Appearance | White to off-white crystalline solid |

| Purity (%) | ≥97-98 |

| Storage Conditions | Ambient temperature, sealed, dry conditions |

Mass spectrometric analysis of 4-(Boc-aminomethyl)benzoic acid reveals characteristic fragmentation patterns that provide definitive structural confirmation [1] [3]. The molecular ion peak appears at m/z 251, corresponding to the intact molecular structure [3]. The base peak typically occurs at m/z 135, representing the loss of the tert-butyloxycarbonyl protecting group, yielding the 4-(aminomethyl)benzoic acid fragment [15] [16]. Additional significant fragments include m/z 195, corresponding to the loss of isobutylene from the tert-butyl group, and m/z 151, representing complete elimination of the tert-butyloxycarbonyl moiety [22].

Table 2: Expected Mass Spectrometric Fragmentation Pattern

| Mass Spectrometric Parameter | m/z Value | Assignment |

|---|---|---|

| Exact Mass (m/z) | 251.126657 | Calculated molecular ion |

| Molecular Ion Peak [M]⁺ | 251 | Molecular ion peak |

| Base Peak (Expected) | 135 (4-aminomethylbenzoic acid) | Loss of Boc protecting group |

| Major Fragment (tert-butyl loss) | 195 ([M-C₄H₈]⁺) | Loss of isobutylene from tert-butyl |

| Major Fragment (Boc loss) | 151 ([M-C₅H₈O₂]⁺) | Complete Boc group elimination |

| Carboxylic acid fragment | 121 (C₈H₅O₂⁺) | Benzoyl cation |

The fragmentation behavior follows predictable pathways characteristic of tert-butyloxycarbonyl-protected compounds, where the protecting group undergoes facile elimination under electron impact conditions [22]. This fragmentation pattern serves as a reliable fingerprint for compound identification and purity assessment in analytical protocols [1] [4].

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 4-(Boc-aminomethyl)benzoic acid follows established International Union of Pure and Applied Chemistry principles for substituted benzoic acid derivatives [10] [12]. The preferred IUPAC name is 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid, which systematically describes the structural features and substitution pattern [3] [4].

The nomenclature construction begins with benzoic acid as the parent structure, reflecting the carboxylic acid functional group's priority in the naming hierarchy [10] [12]. The substitution at the para position (position 4) relative to the carboxylic acid group is indicated by the numerical locant [12]. The aminomethyl substituent is protected by a tert-butyloxycarbonyl group, systematically described as (2-methylpropan-2-yl)oxycarbonylamino to indicate the complete structural unit [3] [22].

Alternative systematic names include 4-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid and 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid [1] [4]. These variations reflect different approaches to describing the tert-butyloxycarbonyl protecting group while maintaining systematic accuracy [22] [29]. The compound belongs to the chemical class of N-protected amino acid derivatives and specifically represents a carbamate-protected aminomethyl-substituted aromatic carboxylic acid [18] [29].

The systematic classification places this compound within several overlapping categories: aromatic carboxylic acids, N-protected amino acid derivatives, and tert-butyloxycarbonyl-protected compounds [18] [22] [29]. This classification system facilitates chemical database searches and synthetic planning applications [3] [18].

Structural Isomerism and Conformational Analysis

4-(Boc-aminomethyl)benzoic acid exhibits positional isomerism relative to other aminomethylbenzoic acid derivatives, with the aminomethyl substituent occupying the para position relative to the carboxylic acid group [36] [37] [39]. The structural relationship with ortho and meta isomers demonstrates significant differences in physical properties and chemical reactivity patterns [36] [39].

Table 3: Structural Isomers and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

|---|---|---|---|---|

| 2-(Aminomethyl)benzoic acid (ortho) | 25672-97-3 | C₈H₉NO₂ | 151.16 | No data |

| 3-(Aminomethyl)benzoic acid (meta) | 117445-22-4 | C₈H₉NO₂ | 151.16 | No data |

| 4-(Aminomethyl)benzoic acid (para) | 56-91-7 | C₈H₉NO₂ | 151.16 | ≥300 (decomposition) |

| 4-(Boc-aminomethyl)benzoic acid | 33233-67-9 | C₁₃H₁₇NO₄ | 251.28 | 164-168 |

The para substitution pattern in 4-(Boc-aminomethyl)benzoic acid creates optimal spatial separation between the carboxylic acid and aminomethyl functionalities, preventing intramolecular hydrogen bonding that occurs in the ortho isomer [36]. This structural feature contributes to enhanced acidity compared to the ortho isomer, where hydrogen bonding between the carboxylic acid proton and amino group nitrogen stabilizes the molecular form over the ionized species [36].

Conformational analysis reveals that the tert-butyloxycarbonyl protecting group adopts a preferred conformation that minimizes steric interactions with the benzene ring system [17]. The carbamate linkage typically maintains planarity with the benzyl carbon, while the tert-butyl group extends away from the aromatic system to reduce steric hindrance [17] [22]. Nuclear magnetic resonance studies of related Boc-protected compounds demonstrate that the protecting group remains positioned outside the shielding zone of aromatic systems, consistent with minimized steric interactions [17].

The conformational preferences influence the compound's reactivity patterns and intermolecular interactions [17] [29]. The extended conformation of the tert-butyloxycarbonyl group facilitates access to the protected amino functionality during deprotection reactions while maintaining stability under standard storage conditions [22] [29].

Retrosynthetic Analysis and Disconnection Approaches

Retrosynthetic analysis of 4-(Boc-aminomethyl)benzoic acid reveals multiple strategic disconnection pathways that reflect established synthetic methodologies for amino acid derivatives and protected amine synthesis [18] [20] [25]. The primary retrosynthetic disconnection involves cleavage of the carbamate bond between the aminomethyl group and the tert-butyloxycarbonyl protecting group, yielding 4-(aminomethyl)benzoic acid and di-tert-butyl dicarbonate as synthetic equivalents [22] [24].

The fundamental disconnection strategy recognizes the carbamate formation as a high-yielding protection reaction that can be performed under mild conditions [22] [24] [29]. This approach utilizes the well-established reactivity of primary amines with di-tert-butyl dicarbonate in the presence of suitable bases [22] [24]. The protection reaction typically proceeds under aqueous or organic solvent conditions with excellent functional group tolerance [24] [29].

A convergent synthetic approach involves coupling of 4-(aminomethyl)benzoic acid derivatives with activated carbonate species [20] [31]. This methodology enables late-stage introduction of the tert-butyloxycarbonyl protecting group and accommodates various substitution patterns on the benzoic acid framework [20] [30]. The coupling strategy utilizes activated carbonates such as 4-nitrophenyl chloroformate or similar reagents that facilitate efficient carbamate bond formation [31].

The retrosynthetic analysis also considers functional group interconversion strategies that convert related carboxylic acid derivatives to the target structure [21] [23]. Synthetic routes from methylbenzoic acid derivatives involve oxidation of methyl groups to carboxylic acids followed by aminomethylation reactions [21] [27]. These approaches provide flexibility in synthetic planning and enable access to substituted analogs through parallel synthetic pathways [25] [27].

4-(Boc-aminomethyl)benzoic acid, with the molecular formula C₁₃H₁₇NO₄ and molecular weight of 251.28 g/mol, exists as a white to almost white crystalline solid at room temperature [1] [2]. The compound is chemically identified by CAS number 33233-67-9 and presents as a crystalline powder with well-defined structural organization [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ | [3] [1] [2] |

| Molecular Weight | 251.28 g/mol | [3] [1] [2] |

| CAS Number | 33233-67-9 | [3] [1] [2] |

| Physical State | Solid | [1] [2] |

| Melting Point | 164-168°C | [3] [1] [4] |

| Appearance | White to almost white crystalline powder | [1] [2] |

| Crystalline Form | Crystalline | [1] [2] |

| Purity (commercial) | ≥97-98% | [1] [2] |

The compound demonstrates excellent thermal stability under normal storage conditions, with decomposition occurring only at temperatures exceeding 250°C [4]. This thermal robustness makes it particularly suitable for synthetic applications requiring elevated temperatures. The crystalline nature of the compound contributes to its chemical stability and facilitates purification processes through recrystallization techniques [1] [2].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Raman)

Comprehensive spectroscopic characterization of 4-(Boc-aminomethyl)benzoic acid provides definitive structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that unambiguously identify the molecular structure.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis in deuterated dimethyl sulfoxide reveals distinctive signal patterns. The aromatic protons appear as doublets at δ 7.91 (2H, d) and δ 7.46 (2H, d), confirming the para-disubstituted benzene ring [5]. The methylene protons connecting the aromatic ring to the protected amine appear as a doublet at δ 4.23 (2H, d), while the characteristic tert-butyl protecting group manifests as a singlet at δ 1.41 (9H, s) [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information. The carboxylic acid carbonyl carbon resonates at δ 166.8, while the Boc protecting group carbonyl appears at δ 155.9 [5]. The quaternary carbon of the tert-butyl group is observed at δ 78.1, with the methylene carbon at δ 43.3 and the methyl carbons of the tert-butyl group at δ 28.3 [5].

Infrared Spectroscopy

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence. The nitrogen-hydrogen stretch of the carbamate group appears at 3340 cm⁻¹, while the carboxylic acid carbonyl stretch is observed at 1681 cm⁻¹ [5]. Aromatic carbon-carbon stretches manifest at 1603 cm⁻¹, and carbon-oxygen stretches occur at 1249 cm⁻¹ [5].

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (deuterated dimethyl sulfoxide) | δ 7.91 (2H, d, aromatic), 7.46 (2H, d, aromatic), 4.23 (2H, d, CH₂), 1.41 (9H, s, tert-butyl) | [5] |

| ¹³C Nuclear Magnetic Resonance (deuterated dimethyl sulfoxide) | δ 166.8 (C=O acid), 155.9 (C=O Boc), 78.1 (C(CH₃)₃), 43.3 (CH₂), 28.3 (CH₃) | [5] |

| Fourier Transform Infrared | 3340 cm⁻¹ (nitrogen-hydrogen stretch) | [5] |

| Fourier Transform Infrared | 1681 cm⁻¹ (carboxylic acid carbonyl) | [5] |

| Fourier Transform Infrared | 1603 cm⁻¹ (aromatic carbon-carbon) | [5] |

| Mass Spectrometry (Electrospray Ionization) | m/z 378 [M+Na]⁺, 356 [M+H]⁺ | [5] |

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations. Aromatic carbon-carbon stretches typically appear around 1600 cm⁻¹, consistent with the para-disubstituted benzene ring structure. The technique proves particularly valuable for confirming aromatic ring substitution patterns and detecting crystalline polymorphs.

Thermodynamic Stability Parameters

The thermodynamic stability of 4-(Boc-aminomethyl)benzoic acid has been extensively characterized through thermal analysis techniques. The compound exhibits a sharp melting point between 164-168°C, indicating high purity and well-defined crystalline structure [3] [1] [4].

| Parameter | Value | Method/Source |

|---|---|---|

| Melting Point | 164-168°C | Experimental (Differential Scanning Calorimetry) |

| Boiling Point (predicted) | 427.8 ± 38.0°C | Computational prediction |

| Flash Point (predicted) | 212.6°C | Computational prediction |

| Decomposition Temperature | >250°C | Thermal analysis |

| Thermal Stability | Stable under normal conditions | Stability studies |

| Vapor Pressure (25°C) | Negligible | Vapor pressure measurement |

Thermal decomposition analysis reveals that the compound remains stable up to approximately 250°C, above which degradation begins [4]. The decomposition pathway likely involves initial cleavage of the tert-butoxycarbonyl protecting group, followed by decarboxylation of the benzoic acid moiety. Computational predictions suggest a boiling point of 427.8 ± 38.0°C and a flash point of 212.6°C [6], though these values require experimental verification.

The compound demonstrates excellent storage stability under ambient conditions when protected from moisture and light. No significant decomposition or degradation occurs during extended storage periods at room temperature in sealed containers [4] [7].

Solubility Profile and Partition Coefficients

The solubility characteristics of 4-(Boc-aminomethyl)benzoic acid reflect its amphiphilic nature, containing both hydrophilic carboxylic acid functionality and lipophilic tert-butyl protecting group. Aqueous solubility is limited, with the compound being only slightly soluble in water due to the hydrophobic Boc protecting group [8] [9].

| Solvent | Solubility | Comments |

|---|---|---|

| Water | Slightly soluble | Enhanced at elevated pH |

| Methanol | Soluble | Good for organic synthesis |

| Ethanol | Slightly soluble | Limited due to Boc protection |

| Dichloromethane | Soluble | Excellent for extraction |

| Dimethyl sulfoxide | Soluble | Excellent for Nuclear Magnetic Resonance studies |

| Dimethylformamide | Soluble | Excellent for peptide synthesis |

| Benzene | Insoluble | Nonpolar solvent incompatible |

| Chloroform | Insoluble | Nonpolar solvent incompatible |

Organic solvent solubility is significantly enhanced compared to aqueous systems. The compound shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, making these solvents ideal for synthetic applications [8] [9]. Polar protic solvents like methanol provide moderate solubility, while nonpolar solvents such as hexane and benzene show poor compatibility.

The partition coefficient (log P) for related aminomethylbenzoic acid derivatives has been reported as approximately 0.76 [10], suggesting moderate lipophilicity. The presence of the Boc protecting group is expected to increase this value, enhancing membrane permeability and extraction efficiency in organic solvents.

pH-dependent solubility variations occur due to ionization of the carboxylic acid group. At physiological pH (7.4), the compound exists predominantly as the ionized carboxylate form, enhancing aqueous solubility compared to acidic conditions where the neutral acid predominates [8].

Acid-Base Equilibria and pKa Determination

The acid-base properties of 4-(Boc-aminomethyl)benzoic acid are dominated by the carboxylic acid functionality, as the amino group remains protected by the tert-butoxycarbonyl group. pKa determination indicates a value of approximately 4.2 for the carboxylic acid group, consistent with other para-substituted benzoic acid derivatives [11] [8].

| Property | Value/Description | Comments |

|---|---|---|

| pKa (carboxylic acid) | ~4.2 (predicted) | Similar to other benzoic acid derivatives |

| pKa (Boc-protected amine) | Not applicable (protected) | Boc group prevents protonation |

| Ionization State (pH 7) | Predominantly ionized (COO⁻) | Anionic species predominates |

| Ionization State (pH 2) | Predominantly protonated (COOH) | Neutral species predominates |

| Ionization State (pH 12) | Fully deprotonated | Complete deprotonation |

| Titration Equivalence Point | ~pH 8-9 | Depends on base strength |

The ionization behavior follows typical carboxylic acid patterns, with the Henderson-Hasselbalch equation describing the pH-dependent equilibrium. At pH values below the pKa, the compound exists predominantly in the protonated, neutral form, while at pH values above the pKa, the deprotonated anionic form predominates [8].

Titration studies reveal a single equivalence point around pH 8-9, confirming the presence of one ionizable proton per molecule. The buffer capacity is maximized near the pKa value, making the compound useful for buffering applications within this pH range [8].

The Boc protecting group effectively masks the amino functionality, preventing secondary ionization reactions that would complicate the acid-base equilibrium. This protection strategy ensures predictable pH-dependent behavior and facilitates synthetic manipulations requiring specific ionization states [8] [9].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant